molecular formula C8H16FeN2O12 B089174 Ammonium ferrous tartrate CAS No. 14635-18-8

Ammonium ferrous tartrate

Cat. No.: B089174
CAS No.: 14635-18-8
M. Wt: 388.06 g/mol
InChI Key: IEHCGEZRCBWEHP-ONLHYBDQSA-L
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Description

Azanium;2,3-dihydroxybutanedioate;iron, commonly referred to as ferric tartrate or iron(III) tartrate, is a coordination compound formed by the interaction of iron(III) ions (Fe³⁺) with tartaric acid (C₄H₆O₆). Its chemical structure involves two iron(III) cations complexed with three tartrate anions (C₄H₄O₆²⁻), yielding the formula Fe₂(C₄H₄O₆)₃ .

Properties

CAS No.

14635-18-8

Molecular Formula

C8H16FeN2O12

Molecular Weight

388.06 g/mol

IUPAC Name

diazanium;bis((2R,3R)-2,3-dihydroxybutanedioate);iron(2+)

InChI

InChI=1S/2C4H6O6.Fe.2H3N/c2*5-1(3(7)8)2(6)4(9)10;;;/h2*1-2,5-6H,(H,7,8)(H,9,10);;2*1H3/q;;+2;;/p-2/t2*1-,2-;;;/m11.../s1

InChI Key

IEHCGEZRCBWEHP-ONLHYBDQSA-L

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[Fe+3]

Other CAS No.

14635-18-8

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Tartrate-Based Compounds

Structural and Chemical Differences

The table below compares ferric tartrate with other tartrate salts, focusing on their chemical composition, molecular weight, and applications:

Compound Chemical Formula Salt Ratio Molecular Weight (g/mol) CAS Number Primary Applications
Ferric tartrate Fe₂(C₄H₄O₆)₃ 2:3 (Fe³⁺:tartrate) 555.90 Not explicitly listed Industrial catalysis, iron supplementation
Ergotamine tartrate (C₃₃H₃₅N₅O₅)₂·C₄H₆O₆ 2:1 ~1,313.5 379-79-3 Migraine treatment (vasoconstrictor)
Zolpidem tartrate (C₁₉H₂₁N₃O)₂·C₄H₆O₆ 2:1 764.87 99294-93-6 Sedative-hypnotic (insomnia treatment)
Noradrenaline tartrate C₈H₁₁NO₃·C₄H₆O₆·H₂O 1:1 337.27 69815-49-2 Vasopressor (acute hypotension)
Varenicline tartrate C₁₃H₁₃N₃·C₄H₆O₆ 1:1 361.35 375815-87-5 Nicotine addiction therapy
Key Observations:
  • Salt Ratios : Ferric tartrate adopts a 2:3 metal-to-ligand ratio to balance the +3 charge of Fe³⁺, whereas pharmaceutical tartrates (e.g., ergotamine, zolpidem) typically use 2:1 or 1:1 ratios for charge neutrality .
  • Molecular Weight: Ferric tartrate has a higher molecular weight (555.90 g/mol) compared to pharmaceutical salts like varenicline tartrate (361.35 g/mol), reflecting its inorganic-organic hybrid structure .

Functional and Pharmacological Differences

Ferric Tartrate
  • Applications : Primarily industrial (e.g., wastewater treatment, metal chelation) and nutritional (iron fortification in supplements) .
  • Bioavailability : Iron(III) in tartrate complexes is less bioavailable than ferrous salts (e.g., ferrous sulfate) but offers reduced gastrointestinal side effects.
Ergotamine Tartrate
  • Mechanism : Acts as a serotonin receptor agonist and vasoconstrictor for migraine relief. Its tartrate salt enhances solubility for subcutaneous administration .
  • Safety : Associated with risks of ergotism (vascular spasms) at high doses .
Zolpidem Tartrate
  • Mechanism : Binds selectively to GABAₐ receptors in the brain to induce sedation. The tartrate formulation ensures rapid absorption .
  • Stability : Degrades under prolonged exposure to light or moisture, requiring controlled storage .
Noradrenaline Tartrate
  • Mechanism: Mimics endogenous norepinephrine to increase blood pressure. The tartrate salt improves stability in aqueous solutions for intravenous use .
Varenicline Tartrate
  • Mechanism : Partial agonist of nicotinic acetylcholine receptors, reducing nicotine cravings. Tartrate enhances oral bioavailability .

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